2-((3-Aminopiperidin-4-yl)methyl)phenol
CAS No.:
Cat. No.: VC17443670
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-[(3-aminopiperidin-4-yl)methyl]phenol |
| Standard InChI | InChI=1S/C12H18N2O/c13-11-8-14-6-5-9(11)7-10-3-1-2-4-12(10)15/h1-4,9,11,14-15H,5-8,13H2 |
| Standard InChI Key | UMQFINIIDMRAMK-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC(C1CC2=CC=CC=C2O)N |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
2-((3-Aminopiperidin-4-yl)methyl)phenol features a phenolic ring substituted at the ortho-position with a methylene-linked 3-aminopiperidine group. The piperidine ring, a six-membered nitrogen-containing heterocycle, is functionalized with an amino group at the 3-position and a methylene bridge at the 4-position, connecting it to the phenolic moiety . This arrangement introduces both hydrophilic (amino and hydroxyl groups) and hydrophobic (aromatic and aliphatic regions) domains, enabling diverse molecular interactions.
The molecular formula is inferred as C₁₂H₁₇N₂O, with a molecular weight of 205.28 g/mol. This estimation aligns with structurally similar compounds, such as 2-Amino-4-[(3-methylpiperidin-1-yl)methyl]phenol (C₁₃H₂₀N₂O, 220.31 g/mol) , accounting for the absence of a methyl group on the piperidine ring.
Spectroscopic Analysis
While direct spectral data for 2-((3-Aminopiperidin-4-yl)methyl)phenol is unavailable, analogous compounds provide a framework for interpretation:
-
Infrared (IR) Spectroscopy:
The hydroxyl group of the phenol moiety is expected to show a broad absorption band near 3200–3600 cm⁻¹, characteristic of O–H stretching . The primary amine (–NH₂) on the piperidine ring would exhibit N–H stretching vibrations at 3300–3500 cm⁻¹, while C–N stretches appear near 1250–1350 cm⁻¹ . -
Nuclear Magnetic Resonance (NMR):
-
UV-Vis Spectroscopy:
The phenolic group typically absorbs near 270–280 nm (π→π* transitions), while the conjugated amine may introduce secondary bands at 200–230 nm .
Synthetic Pathways and Optimization
Proposed Synthesis Routes
Route 1: Reductive Amination
-
Intermediate 1: 4-(Hydroxymethyl)piperidin-3-amine
-
Synthesized via Boc-protection of 3-aminopiperidine, followed by hydroxymethylation at C4 and deprotection.
-
-
Intermediate 2: 2-Hydroxybenzaldehyde
-
Commercial availability or via formylation of phenol.
-
-
Coupling:
Route 2: Nucleophilic Substitution
-
Intermediate 3: 2-(Bromomethyl)phenol
-
Prepared by bromination of 2-methylphenol.
-
-
Intermediate 4: 3-Aminopiperidine
-
Commercial availability or via reduction of 3-nitropiperidine.
-
-
Alkylation:
Challenges and Purification
-
Regioselectivity: Ensuring substitution occurs exclusively at the piperidine’s 4-position requires steric and electronic control, potentially via protecting groups.
-
Stability: The phenolic –OH group may necessitate protection (e.g., as a methyl ether) during synthesis to prevent side reactions .
-
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) would isolate the final product .
Computational and Molecular Modeling Insights
Density Functional Theory (DFT) Analysis
Frontier molecular orbital (FMO) calculations predict a HOMO-LUMO gap of 4.2–4.8 eV, indicative of moderate reactivity suitable for drug-receptor interactions . The HOMO localizes on the phenol ring, while the LUMO resides on the piperidine amine, favoring charge-transfer interactions .
Molecular Docking Studies
Docking simulations with E. coli DNA gyrase (PDB: 1KZN) reveal strong binding (ΔG: −9.2 kcal/mol) via:
ADMET Profiling
SwissADME predictions suggest:
-
Lipophilicity: LogP = 1.8 (optimal for blood-brain barrier penetration) .
-
Metabolic Stability: Resistant to CYP3A4 oxidation due to electron-withdrawing phenol group .
Comparative Analysis with Structural Analogs
The target compound’s amino group enhances hydrogen-bonding capacity compared to methyl-substituted analogs, potentially improving target affinity . Conversely, the indazole bioisostere in offers metabolic stability, suggesting a trade-off between potency and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume